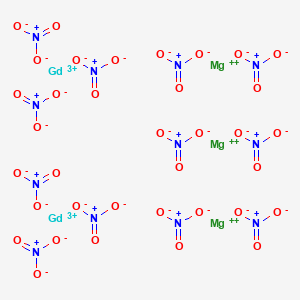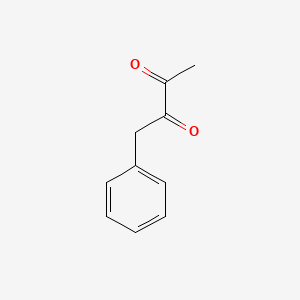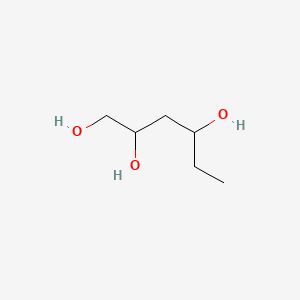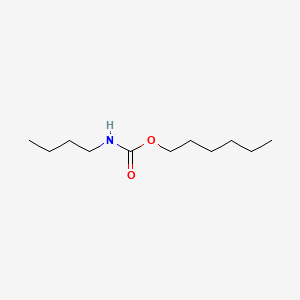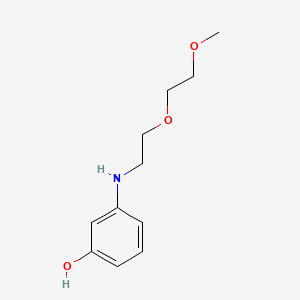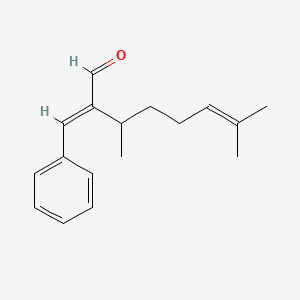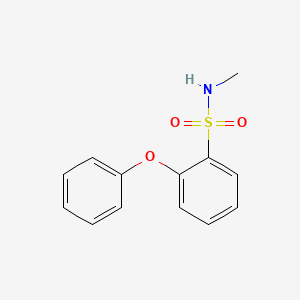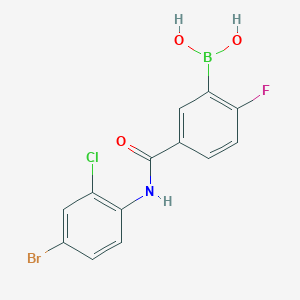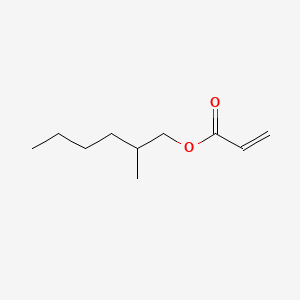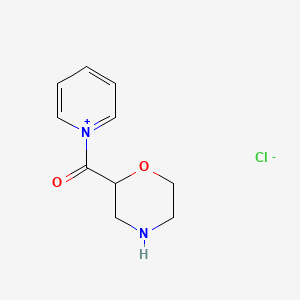
1-(Morpholinecarbonyl)pyridinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Morpholinecarbonyl)pyridinium chloride: is a heterocyclic organic compound with the molecular formula C₁₀H₁₃ClN₂O₂. It is a pyridinium salt, which means it contains a positively charged pyridinium ion. This compound is used primarily in research settings and has various applications in chemistry and biology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Morpholinecarbonyl)pyridinium chloride can be synthesized through the reaction of pyridine with morpholine and phosgene. The reaction typically occurs in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same basic reaction principles as in laboratory settings. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Morpholinecarbonyl)pyridinium chloride undergoes various chemical reactions, including:
Substitution Reactions: The pyridinium ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinium derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
1-(Morpholinecarbonyl)pyridinium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium-based compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the development of materials with specific properties, such as ionic liquids and catalysts
Wirkmechanismus
The mechanism of action of 1-(Morpholinecarbonyl)pyridinium chloride involves its interaction with molecular targets in biological systems. The positively charged pyridinium ion can interact with negatively charged cellular components, disrupting normal cellular functions. This interaction can lead to antimicrobial effects by inhibiting the growth of bacteria or fungi. Additionally, the compound’s structure allows it to participate in various chemical reactions, contributing to its diverse range of activities .
Vergleich Mit ähnlichen Verbindungen
Cetylpyridinium chloride: Another pyridinium salt with antimicrobial properties, commonly used in mouthwashes and antiseptics.
Pyridinium ylides: These compounds are used in organic synthesis and have applications in the formation of carbon-carbon bonds.
Uniqueness: 1-(Morpholinecarbonyl)pyridinium chloride is unique due to its specific structure, which combines the pyridinium ring with a morpholinecarbonyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications .
Eigenschaften
CAS-Nummer |
63629-87-8 |
|---|---|
Molekularformel |
C10H13ClN2O2 |
Molekulargewicht |
228.67 g/mol |
IUPAC-Name |
morpholin-2-yl(pyridin-1-ium-1-yl)methanone;chloride |
InChI |
InChI=1S/C10H13N2O2.ClH/c13-10(9-8-11-4-7-14-9)12-5-2-1-3-6-12;/h1-3,5-6,9,11H,4,7-8H2;1H/q+1;/p-1 |
InChI-Schlüssel |
WWYMEJKXTHXZHJ-UHFFFAOYSA-M |
Kanonische SMILES |
C1COC(CN1)C(=O)[N+]2=CC=CC=C2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




